molecular formula C8H14O3 B6613819 4-methyl-6-oxoheptanoic acid CAS No. 58447-40-8

4-methyl-6-oxoheptanoic acid

Cat. No. B6613819
CAS RN: 58447-40-8
M. Wt: 158.19 g/mol
InChI Key: OMUNJJPUXKRNCU-UHFFFAOYSA-N
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Description

4-Methyl-6-oxoheptanoic acid (MOHA) is an important organic acid found in many natural and synthetic compounds. MOHA is a dicarboxylic acid with a molecular weight of 116.14 g/mol. It is a colorless solid with a melting point of 75-77°C and a boiling point of 240°C. MOHA is a versatile molecule with a wide range of applications in the pharmaceutical, food, and chemical industries.

Scientific Research Applications

Synthesis and Intermediate Applications

  • 4-Methyl-6-oxoheptanoic acid and its derivatives have been utilized in various synthetic pathways. For instance, methyl 7-oxoheptanoate, closely related to 4-methyl-6-oxoheptanoic acid, has been used for synthesizing key intermediates in the preparation of prostaglandins (Ballini & Petrini, 1984). Additionally, ethyl 5-oxoheptanoate, another related compound, serves as a precursor in various synthetic procedures, indicating the versatility of these types of compounds in chemical synthesis (Chattopadhyay, Banerjee, & Sarma, 1979).

Analytical Chemistry and Characterization 2. In the field of analytical chemistry, compounds like 6-oxoheptanoic acid have been characterized using techniques such as electrospray ionization coupled to mass spectrometry. These studies contribute to understanding the behavior of such compounds under various conditions, thereby expanding their potential applications in scientific research (Kanawati et al., 2007).

Biochemical Research and Biotransformation 3. In biochemical research, the biotransformation of related compounds, like alkylcycloalkanediones to oxo carboxylic acids, has been explored. These studies reveal the potential of using such compounds in enzymatic reactions and understanding their behavior in biological systems (Chai, Sakamaki, Kitanaka, & Horiuchi, 2003).

Applications in Organic Chemistry 4. These compounds are also significant in organic chemistry for their role in various reactions, such as ozonolysis and condensation processes. The controlled reaction conditions lead to the formation of specific compounds, indicating their importance in precise organic synthesis (Myasoedova et al., 2019).

Utilization in Polymer Synthesis 5. In polymer science, derivatives of 4-methyl-6-oxoheptanoic acid have been used in microwave step-growth polymerization, showcasing their role in the development of new polymers and advanced materials (Mallakpour & Dinari, 2008).

properties

IUPAC Name

4-methyl-6-oxoheptanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-6(5-7(2)9)3-4-8(10)11/h6H,3-5H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMUNJJPUXKRNCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)CC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-6-oxoheptanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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